(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Molecular interaction studies of related compounds, such as cannabinoid receptor antagonists, have elucidated their conformational analysis and binding interactions. These studies contribute to developing unified pharmacophore models for receptor ligands, assisting in the design of compounds with specific receptor affinity and activity (Shim et al., 2002).
Antimicrobial Activity
Research on new pyridine derivatives has demonstrated their variable and modest antimicrobial activity against different strains of bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Apoptosis Induction and Tubulin Polymerization Inhibition
Studies on substituted piperazin-1-yl)methanone derivatives have shown significant in vitro cytotoxic activity against various cancer cell lines, highlighting their potential in cancer therapy. For example, certain derivatives have displayed high cytotoxicity towards BT-474 cancer cells, inducing apoptosis and inhibiting tubulin polymerization (Manasa et al., 2020).
Herbicidal and Insecticidal Activities
The synthesis and biological activity assessment of novel N-phenylpyrazolyl aryl methanones derivatives have unveiled favorable herbicidal and insecticidal activities, opening avenues for their use in agricultural applications (Wang et al., 2015).
Enzyme Inhibitory Activity
Derivatives of sulfonyl piperazine have been investigated for their enzyme inhibitory activity, with some showing promising results against acetyl- and butyrylcholinesterase. This suggests their potential therapeutic applications in treating diseases like Alzheimer's (Hussain et al., 2017).
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has emerged as a new anti-mycobacterial chemotype, with certain compounds exhibiting potent activity against Mycobacterium tuberculosis. This highlights their potential in developing new treatments for tuberculosis (Pancholia et al., 2016).
Properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(18-14-17-8-4-5-9-23(17)20-18)21-10-12-22(13-11-21)27(25,26)15-16-6-2-1-3-7-16/h1-3,6-7,14H,4-5,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPBQAUHSRZWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.